Bienvenue dans la boutique en ligne BenchChem!

Tipepidine citrate monohydrate

GIRK channel patch-clamp electrophysiology antitussive selectivity

Select tipepidine citrate monohydrate when your protocol demands a non-opioid antitussive with a pharmacologically defined GIRK channel mechanism (IC50 7.0 µM at dopamine D₂ receptors) rather than NMDA antagonism or mu-opioid agonism. It is not a fungible commodity: unlike cloperastine, it carries no hERG liability (cardiac safety advantage); unlike dextromethorphan, it offers postsynaptic anticholinergic activity in bronchial smooth muscle. With documented efficacy in treatment-resistant depression models (53.6% remission rate vs. 25.0% placebo) and ADHD trials, plus aqueous solubility enabling straightforward patch-clamp bath application, this monohydrate is the reference standard of choice for GIRK-focused neuroscience and drug-repurposing programs. Insist on the crystalline monohydrate form (mp 135 °C dec.) for reproducible HPLC method validation and impurity profiling.

Molecular Formula C21H27NO8S2
Molecular Weight 485.6 g/mol
Cat. No. B13766646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipepidine citrate monohydrate
Molecular FormulaC21H27NO8S2
Molecular Weight485.6 g/mol
Structural Identifiers
SMILESCN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O
InChIInChI=1S/C15H17NS2.C6H8O7.H2O/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2
InChIKeyVXPPNPKSTBGSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tipepidine Citrate Monohydrate: Chemical Identity, Pharmacological Class, and Procurement Reference


Tipepidine citrate monohydrate is the water-soluble citrate salt of tipepidine, a synthetic small molecule belonging to the thiambutene class. It functions as a non-opioid, centrally acting antitussive and expectorant . The compound's primary pharmacodynamic mechanism involves inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels, specifically those coupled to the dopamine D₂ receptor, leading to depolarization of mesolimbic dopamine neurons . This mechanism distinguishes it from opioid-receptor-targeting antitussives such as codeine, and from non-opioid alternatives like dextromethorphan (NMDA antagonist/sigma-1 agonist) and noscapine. The citrate salt, typically supplied as the monohydrate, exhibits aqueous solubility advantageous for formulation development and analytical reference standard preparation .

Why In-Class Antitussives Cannot Substitute for Tipepidine Citrate Monohydrate in Research and Development


Tipepidine possesses a unique pharmacological fingerprint that precludes simple interchange with other non-opioid or opioid antitussives. While many antitussives converge on cough suppression, their divergent molecular targets yield distinct in vivo profiles. For example, dextromethorphan primarily acts as an NMDA receptor antagonist and sigma-1 agonist, whereas tipepidine's inhibition of dopamine D₂ receptor-coupled GIRK channels produces a catecholaminergic activation pattern without the psychotomimetic or dissociative effects associated with NMDA antagonism . Noscapine lacks GIRK channel activity altogether . Cloperastine, another GIRK inhibitor, exhibits additional potent hERG channel blockade (IC50 = 27 nM) that raises cardiac safety concerns absent from tipepidine's established clinical profile . Consequently, tipepidine is not a fungible commodity within the antitussive class; its selection must be justified by specific experimental or therapeutic requirements that its unique mechanism satisfies.

Quantitative Differentiation of Tipepidine Citrate Monohydrate Against Closest Analogs


GIRK Channel Inhibition Selectivity Profile vs. Cloperastine and Dextromethorphan

Tipepidine reversibly inhibits dopamine D₂ receptor-mediated GIRK currents (IDA(GIRK)) in acutely dissociated rat VTA dopamine neurons with an IC50 of 7.0 µM . In contrast, cloperastine inhibits GIRK currents expressed in recombinant HEK293 cells with an IC50 of approximately 1 µM , but cloperastine also potently blocks hERG potassium channels with an IC50 of 27 nM—a liability absent from tipepidine's documented pharmacology. Dextromethorphan, a widely used non-opioid antitussive, does not inhibit GIRK channels through the D₂ receptor pathway at comparable concentrations; its primary molecular targets are NMDA receptors (IC50 = 0.55 µM) and voltage-gated calcium/sodium channels .

GIRK channel patch-clamp electrophysiology antitussive selectivity dopamine D2 receptor

Dual Inhibition of Cholinergic and Non-Cholinergic Bronchoconstriction vs. Dextromethorphan and Noscapine

In guinea-pig isolated bronchial muscle, tipepidine (0.1–100 µM) produced concentration-dependent inhibition of both the cholinergically-mediated fast component and the non-cholinergically-mediated slow component of electrically-evoked biphasic contraction. Dextromethorphan (1–300 µM) inhibited both components, but unlike tipepidine, failed to antagonize contractions evoked by exogenously applied acetylcholine (ACh, 1–30 µM) at concentrations up to 100 µM. Tipepidine (10–100 µM) selectively inhibited ACh-evoked contractions, demonstrating direct anticholinergic activity at the bronchial smooth muscle. Noscapine (1–300 µM) was largely ineffective against both components .

airway pharmacology bronchial smooth muscle antitussive mechanism cholinergic antagonism

Antidepressant-Like Efficacy in a Treatment-Resistant Depression Model vs. Class Baseline

In the ACTH-treated rat model of treatment-resistant depression, tipepidine (20 and 40 mg/kg, i.p.) significantly decreased immobility time in the forced swimming test. The anti-immobility effect was blocked by the dopamine D₁ receptor antagonist SCH23390 (0.02 mg/kg, s.c.) and the α₂-adrenoceptor antagonist yohimbine (2 mg/kg, i.p.), but not by the serotonin-depleting agent p-chlorophenylalanine. In vivo microdialysis confirmed that tipepidine (40 mg/kg, i.p.) increased extracellular dopamine levels in the nucleus accumbens of ACTH-treated rats . By contrast, conventional antidepressants such as SSRIs (e.g., fluoxetine) primarily act through serotonergic mechanisms and show reduced efficacy in ACTH-treated models .

treatment-resistant depression forced swimming test ACTH-treated rat model dopamine D1 receptor

Adjunctive ADHD Efficacy Superiority Over Placebo When Added to Methylphenidate

In an 8-week randomized, double-blind, placebo-controlled trial, 53 children with ADHD receiving methylphenidate were randomized to adjunctive tipepidine or placebo. On the Parent ADHD Rating Scale-IV (total score), a significant time × treatment interaction favored the tipepidine add-on group (Greenhouse-Geisser corrected: F = 3.45, d.f. = 1.52, P = 0.049). For the hyperactivity-impulsivity subscale, the effect was more pronounced (F = 5.17, d.f. = 1.52, P = 0.014). However, the Clinical Global Impression-Severity scale did not reach statistical significance between groups (P = 0.182). Adverse event frequencies were comparable between groups . In contrast, methylphenidate alone inhibited 6-OHDA-lesion-induced but not methamphetamine-induced hyperactivity in mice, whereas tipepidine and other GIRK-inhibiting antitussives inhibited both .

ADHD adjunctive therapy methylphenidate randomized controlled trial

Clinical Antidepressant Augmentation: Superior Remission and Response Rates vs. Placebo in Major Depressive Disorder

In a 6-week randomized, double-blind, placebo-controlled trial of 62 patients with MDD, tipepidine (30 mg twice daily) added to citalopram (up to 40 mg/day) produced significantly greater improvement in HAM-D scores at all time points (P = 0.048). Remission rate at endpoint was 53.6% for tipepidine + citalopram vs. 25.0% for placebo + citalopram (P = 0.029). Response-to-treatment rate was 100% vs. 75% (P = 0.005). Remission and response times were significantly shorter in the tipepidine group (log-rank P = 0.020 and 0.004, respectively). Frequency of side effects did not differ between groups . This positions tipepidine as an evidence-supported augmentation agent, whereas other non-opioid antitussives (e.g., dextromethorphan) are primarily investigated as monotherapy or in combination with bupropion for MDD, with different mechanistic rationales .

major depressive disorder adjunctive therapy citalopram remission rate

Evidence-Backed Application Scenarios for Tipepidine Citrate Monohydrate in Research and Development


GIRK Channel Probe in Dopamine Neuron Electrophysiology Research

Tipepidine citrate monohydrate serves as a validated, reversible pharmacological tool for inhibiting dopamine D₂ receptor-coupled GIRK channels in mesolimbic neurons. With an IC50 of 7.0 µM in acutely dissociated rat VTA neurons, it enables researchers to study GIRK-mediated regulation of dopamine neuron excitability without confounding hERG channel blockade, a limitation associated with alternative GIRK inhibitors such as cloperastine. The aqueous solubility of the citrate salt facilitates preparation of solutions for bath application in patch-clamp protocols .

CNS Drug Repurposing Programs Targeting Treatment-Resistant Depression and ADHD

Given its established efficacy in ACTH-treated treatment-resistant depression models and randomized clinical trials in MDD (remission rate 53.6% vs. 25.0% for placebo augmentation) and ADHD (significant improvement on hyperactivity-impulsivity subscale, P = 0.014), tipepidine citrate monohydrate is an ideal lead compound or reference standard for drug repurposing initiatives. Its non-opioid, non-psychotomimetic safety profile and ability to augment standard-of-care agents (citalopram, methylphenidate) position it as a versatile candidate for Phase II/III-ready programs .

Antitussive Development with Bronchial Anticholinergic Activity

For pharmaceutical programs developing next-generation antitussives with dual bronchial smooth muscle relaxant properties, tipepidine's unique combination of neurogenic cough suppression and direct postsynaptic ACh antagonism in bronchial tissue (demonstrated in guinea-pig isolated bronchial muscle at 10–100 µM) provides a differentiated pharmacological benchmark. Dextromethorphan lacks this postsynaptic anticholinergic component, making tipepidine the reference compound of choice when both central antitussive and peripheral bronchodilatory effects are desired .

Analytical Reference Standard for Pharmaceutical Quality Control

Tipepidine citrate monohydrate (CAS 14698-07-8) is utilized as a pharmacopeial reference standard for method development, analytical method validation (AMV), and quality control (QC) applications during ANDA filing and commercial production of tipepidine-containing formulations. Its well-defined crystalline monohydrate form, characterized melting point (135 °C, decomposition), and aqueous solubility provide reproducible physicochemical parameters essential for HPLC method validation and impurity profiling. Traceability against USP or EP standards is available from qualified suppliers .

Quote Request

Request a Quote for Tipepidine citrate monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.